2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE is a complex organic compound that features a quinazoline core, a pyrazole ring, and a cyclohexylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: Shares the pyrazole ring structure.
N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl): Contains similar functional groups and structural motifs
Uniqueness
2-({3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE is unique due to its combination of a quinazoline core, a pyrazole ring, and a cyclohexylacetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C23H28ClN5O2S |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
2-[3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H28ClN5O2S/c1-16-19(24)14-28(27-16)12-7-13-29-22(31)18-10-5-6-11-20(18)26-23(29)32-15-21(30)25-17-8-3-2-4-9-17/h5-6,10-11,14,17H,2-4,7-9,12-13,15H2,1H3,(H,25,30) |
InChI Key |
PBEMWPIBCSQPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.